Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol
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Overview
Description
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline ring substituted with dimethoxy groups and an amino group attached to a cyclohexanol moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol typically involves multiple steps, starting with the preparation of the quinoxaline ring. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by the introduction of dimethoxy groups through methylation reactions. The amino group is then introduced via nucleophilic substitution reactions, and finally, the cyclohexanol moiety is attached through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline ring or the cyclohexanol moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups into the molecule.
Scientific Research Applications
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The dimethoxy groups and the amino group can enhance the compound’s binding affinity and specificity. The cyclohexanol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-bicyclo[2.2.2]octane
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexanone
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexane
Uniqueness
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexanol moiety distinguishes it from other similar compounds, potentially enhancing its solubility and stability. Additionally, the dimethoxy groups and the amino group contribute to its unique chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
216699-96-6 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyquinoxalin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-12-13(8-15(14)22-2)19-16(9-17-12)18-10-3-5-11(20)6-4-10/h7-11,20H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
CYVRFHRDWQAJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)NC3CCC(CC3)O)OC |
Origin of Product |
United States |
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